Product packaging for Hordenine-d6 HCl(Cat. No.:)

Hordenine-d6 HCl

Cat. No.: B1165094
M. Wt: 207.73
Attention: For research use only. Not for human or veterinary use.
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Description

Hordenine-d6 HCl is a deuterium-labeled isotopologue of the phenethylamine alkaloid Hordenine, where six hydrogen atoms are replaced by deuterium. This stable labeling makes it an essential Certified Reference Material (CRM) for quantitative bioanalysis using techniques like LC-MS and GC-MS, enabling precise measurement of Hordenine levels in complex biological matrices such as plasma and urine . Hordenine is a naturally occurring compound found in plants like barley and certain cacti . Its core research value lies in its potential adrenergic and monoamine oxidase inhibitory (MAOI) activities, which are investigated in metabolic and pharmacological studies . Studies suggest it may act by inhibiting norepinephrine uptake and influencing neurotransmitter systems, though its effects are highly dose and route-dependent . This product is presented as a white to off-white crystalline powder . It is offered with high chemical purity (≥98%) and is characterized by its specific molecular formula and weight. For research integrity, it is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human consumption as a dietary supplement.

Properties

Molecular Formula

C10H9D6NO.HCl

Molecular Weight

207.73

Origin of Product

United States

Synthetic Strategies for Deuterated Hordenine Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation

Deuterium can be incorporated into organic molecules through several approaches, broadly categorized into direct use of deuterated precursors and hydrogen/deuterium exchange reactions. symeres.com

Isotopic Labeling Techniques for Phenethylamines

Isotopic labeling of phenethylamines, the structural class to which hordenine (B123053) belongs, can be achieved by employing deuterated starting materials or reagents during the synthesis. symeres.comnih.govnih.gov For instance, using deuterated methylamine (B109427) or formaldehyde (B43269) in the final N-methylation steps of hordenine synthesis could introduce deuterium atoms onto the N-methyl groups. wikipedia.orgnih.gov Alternatively, if a synthetic route involves reduction steps, utilizing deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium at specific positions depending on the functional group being reduced. unam.mxmdpi.com Hydrogen-deuterium exchange reactions are also applicable, where hydrogen atoms in the molecule are exchanged with deuterium from a deuterium source like heavy water (D₂O) under specific conditions, often catalyzed by acids, bases, or transition metals. unam.mxmdpi.comgoogle.comresearchgate.net

Precursor Derivatization and Deuteration Pathways

Specific synthetic pathways for deuterated hordenine hydrochloride would involve selecting appropriate deuterated precursors or implementing deuteration steps within a multi-step synthesis. Given that hordenine is biosynthesized from tyramine (B21549) through stepwise N-methylation, a synthetic route could potentially involve the N,N-dimethylation of tyramine using a deuterated methyl source (e.g., CD₃I or CD₃OD under reductive amination conditions). wikipedia.orgsymeres.comnih.gov Another reported synthesis of hordenine involves reacting 4-(2-bromoethyl)phenol (B83804) with dimethylamine (B145610). wipo.intgoogle.com To obtain Hordenine-d6, one could potentially use perdeuterated dimethylamine ((CD₃)₂NH) in this reaction.

Another synthetic approach for hordenine involves starting from p-methoxyphenylethyl alcohol, followed by O-demethylation, conversion to the iodide, and subsequent reaction with dimethylamine. wikipedia.org Deuterium could be introduced at various stages in this pathway using deuterated reagents or solvents. For example, deuterated solvents like CD₃OD or D₂O could be used in exchange reactions, or deuterated reducing agents if carbonyl intermediates are involved.

The synthesis of selectively deuterated phenethylamines, including those deuterated at the α- and/or β-positions relative to the nitrogen atom, has been explored using divergent synthetic strategies starting from ynamides. nih.gov While this specific method was demonstrated for phenethylamine (B48288) and dopamine (B1211576), similar strategies might be adaptable for the synthesis of deuterated hordenine by selecting appropriate starting materials and deuteration conditions. nih.gov

Advanced Purification Techniques for Isotopic Purity

Achieving high isotopic purity in deuterated compounds is crucial for their intended applications, particularly when used as internal standards in quantitative analysis. google.com Purification techniques commonly employed for organic compounds are also applicable to their deuterated analogs, with potential modifications or specialized approaches to ensure separation based on isotopic content if necessary.

Techniques such as recrystallization, distillation, and various chromatographic methods, including column chromatography and high-performance liquid chromatography (HPLC), are routinely used for purifying synthetic products. chemicalbook.comrsc.org For deuterated compounds, especially when aiming for high isotopic enrichment, advanced chromatographic techniques like preparative HPLC with sensitive detection methods (e.g., UV or mass spectrometry) can be employed to separate molecules with different degrees of deuteration if the synthetic method results in a mixture of isotopomers. rsc.org

In some cases, achieving high isotopic purity (over 99 percent) is possible, limited primarily by the isotopic purity of the deuterium source used in the synthesis. google.com

Spectroscopic Confirmation of Deuteration and Structural Integrity

Confirmation of deuterium incorporation and verification of the structural integrity of Hordenine-d6 HCl are critical steps in its synthesis and characterization. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose. wikipedia.orgresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly effective in confirming the positions and extent of deuterium incorporation. The signals corresponding to protons that have been replaced by deuterium will be significantly reduced or absent in the ¹H NMR spectrum of the deuterated compound compared to its non-deuterated analog. rsc.orgresearchgate.net The degree of deuterium incorporation can be estimated by comparing the integrals of the remaining proton signals to those of protons in positions that are not expected to be deuterated. rsc.org

¹³C NMR spectroscopy can also provide evidence of deuteration. Carbon atoms bonded to deuterium atoms will show altered chemical shifts and splitting patterns (typically appearing as triplets or other multiplets due to coupling with deuterium, which has a spin of 1) compared to their counterparts bonded to protons. rsc.orgresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) NMR can further aid in identifying carbon atoms with different numbers of attached protons or deuterons. researchgate.netrsc.org

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the deuterated compound and determining the number of deuterium atoms incorporated. The molecular ion peak in the mass spectrum of this compound will be shifted to a higher mass compared to non-deuterated hordenine HCl, with the mass difference corresponding to the number of deuterium atoms incorporated (each deuterium adds approximately 1 Da compared to protium). wikipedia.orguts.edu.auupenn.edu High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the incorporation of the expected number of deuterium atoms. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information and help confirm the positions of deuterium labeling by analyzing the mass-to-charge ratio of fragment ions. uts.edu.auresearchgate.net

The combination of NMR and MS data provides comprehensive evidence for the successful synthesis of this compound with the desired isotopic enrichment and confirms its structural identity. wikipedia.orgresearchgate.netrsc.org

Advanced Analytical Methodologies Utilizing Hordenine D6 Hcl As a Reference Standard

Development and Validation of Quantitative Spectrometric Assays

Quantitative spectrometric assays are essential for accurately determining the concentration of an analyte in a sample. The development and validation of these methods using a reliable internal standard like Hordenine-d6 HCl are critical to ensure the quality and reliability of the analytical data. Validation typically involves assessing parameters such as selectivity, linearity, accuracy, precision, matrix effect, carry-over, and stability ich.orgpmda.go.jp.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

UPLC-MS/MS is a powerful technique frequently used for the quantification of analytes in complex biological matrices due to its high sensitivity, selectivity, and speed frontiersin.org. Hordenine-d6 has been successfully utilized as an internal standard in validated UPLC-MS/MS methods for the determination of hordenine (B123053) in various sample types, including human serum and rat plasma researchgate.netnih.govnih.gov. These methods often involve sample preparation steps such as liquid-liquid extraction or protein precipitation followed by chromatographic separation on a reversed-phase or HILIC column and detection using positive electrospray ionization and multiple reaction monitoring (MRM) mode researchgate.netnih.govnih.gov. The use of Hordenine-d6 as an internal standard in these UPLC-MS/MS applications helps to ensure the accuracy and precision of the quantified hordenine levels researchgate.netnih.govnih.gov.

Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS) for Compound Quantification

DART-HRMS is an ambient ionization technique that allows for rapid analysis with minimal sample preparation. Hordenine-d6 has been employed as an internal standard in validated DART-HRMS methods for the quantification of hordenine in plant materials researchgate.netresearchgate.netresearcher.life. This approach allows for quick detection and quantification of hordenine, demonstrating the versatility of Hordenine-d6 as a reference standard across different mass spectrometry-based techniques researchgate.net. The validation of such methods, often following guidelines like those from the U.S. Food and Drug Administration (FDA), confirms their suitability for quantitative analysis researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC, often coupled with various detectors such as UV-Vis or diode array detectors (DAD), is a fundamental technique in analytical chemistry. While not always employing a mass spectrometer, HPLC methods still benefit from the use of internal standards for improved accuracy and reproducibility, especially when dealing with complex matrices. Hordenine itself has been used as a reference standard in HPLC-DAD methods for the identification and quantification of related compounds in plant extracts sigmaaldrich.comijpsonline.com. Although the provided searches did not yield specific examples of this compound being used as an internal standard in traditional HPLC-UV/DAD methods for hordenine quantification, the principle of using a stable isotopically labeled analog as an internal standard is applicable across various chromatographic techniques to enhance method performance and reliability scioninstruments.comgoogle.comd-nb.info. HPLC-TOF (Time-of-Flight) MS is a related technique that offers high-resolution mass data and can also utilize internal standards for quantification policija.si.

Rigorous Validation Parameters for Bioanalytical Methods

The validation of bioanalytical methods is a critical process to ensure the reliability and accuracy of data generated for studies involving biological samples. Guidelines from regulatory bodies such as the FDA and European Medicines Agency (EMA) outline the key parameters that need to be evaluated during method validation ich.orgresearchgate.netresearchgate.net. The use of an appropriate internal standard, such as this compound for hordenine analysis, is integral to meeting these validation requirements.

Linearity and Calibration Range Determination

Linearity and calibration range are fundamental validation parameters that establish the working range of an analytical method. Linearity demonstrates that the instrument response is directly proportional to the analyte concentration over a defined range pmda.go.jpgabi-journal.net. The calibration curve, constructed using a series of standards at different concentrations containing the analyte and the internal standard, is used to determine the concentration of the analyte in unknown samples pmda.go.jpgabi-journal.net. For methods utilizing this compound as an internal standard for hordenine quantification, the linearity is assessed by plotting the ratio of the peak area of hordenine to the peak area of this compound against the nominal concentration of hordenine edqm.eu. A method is considered linear if the correlation coefficient (R²) is typically 0.99 or greater nih.govresearchgate.netijpsonline.com. The calibration range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), which are the lowest and highest concentrations at which the analyte can be quantified with acceptable accuracy and precision pmda.go.jpgabi-journal.net. For instance, a validated DART-HRMS method using Hordenine-d6 as an internal standard for hordenine quantification in plant material exhibited a linear range of 1-100 ppm with R² values ≥ 0.995, and an LOQ of 1 μg/mL researchgate.net. Similarly, a UPLC-MS/MS method for hordenine in human serum showed linearity from 0.2 to 16 ng/ml with an R² > 0.999 and an LLOQ of 0.3 ng/ml researchgate.netnih.gov. These findings highlight the importance of this compound in establishing reliable linear ranges and LLOQs for accurate hordenine quantification.

Lower Limit of Quantification (LLOQ) and Detection (LLOD) Assessments

The Lower Limit of Quantification (LLOQ) and Lower Limit of Detection (LLOD) are critical performance parameters for any quantitative analytical method, defining the lowest concentrations of an analyte that can be reliably quantified and detected, respectively. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving robust LLOQ and LLOD values, especially in complex sample matrices. By adding a known amount of the internal standard to samples and calibration standards, the signal of the analyte can be normalized to that of the internal standard. This normalization helps to minimize the impact of signal variability, which can arise from factors such as ionization efficiency fluctuations in the mass spectrometer or inconsistent sample recovery during extraction.

In a study focusing on the quantification of hordenine in Sceletium tortuosum plant material using DART-HRMS, Hordenine-d6 was employed as an internal standard. This method, validated according to FDA guidelines, reported a Limit of Quantification (LOQ) of 1 μg/mL for hordenine in the plant extracts. researchgate.netresearchgate.net While this study reported an LOQ rather than separate LLOQ and LLOD values, it demonstrates how the inclusion of a deuterated internal standard contributes to achieving a defined limit for reliable quantification in a complex botanical matrix. The principle is that the stable isotope-labeled internal standard helps to provide a stable reference point, allowing for more accurate determination of the noise level and the minimum detectable and quantifiable signals of the analyte.

Evaluation of Matrix Effects and Extraction Recoveries

Matrix effects, defined as the combined influence of all components of the sample other than the analyte on the analytical signal, are a significant challenge in the analysis of complex matrices such as biological fluids and plant extracts. These effects can lead to signal suppression or enhancement, impacting the accuracy and precision of quantification. Extraction recovery, which is the efficiency of isolating the analyte from the sample matrix during sample preparation, is another crucial factor affecting analytical results.

This compound, as a stable isotope-labeled analog of hordenine, is an ideal internal standard for evaluating and compensating for both matrix effects and variations in extraction recovery. Because it is chemically almost identical to hordenine, it behaves very similarly during sample processing steps, including extraction and ionization. usp.orgenvirotech-online.comchromatographyonline.com

To assess matrix effects, the signal response of this compound spiked into a blank matrix extract can be compared to its signal response in a neat solvent solution at the same concentration. Any significant difference indicates the presence and extent of matrix effects. chromatographyonline.com Similarly, extraction recovery can be evaluated by comparing the amount of this compound recovered after spiking it into the raw matrix and going through the entire sample preparation procedure, versus spiking it into the matrix extract after preparation.

Crucially, when used as an internal standard for hordenine quantification, this compound is added to the sample at an early stage of the sample preparation process. This allows it to experience the same matrix effects and undergo similar losses during extraction as the target analyte. By calculating the ratio of the hordenine signal to the this compound signal, the method effectively compensates for variations in ionization efficiency and extraction recovery that are consistent between the analyte and the internal standard. usp.orgchromatographyonline.com This internal standardization approach significantly improves the accuracy and reliability of the quantitative analysis in complex matrices. chromatographyonline.comchromatographyonline.com Optimization of sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), in conjunction with the use of this compound as an internal standard, further helps to mitigate matrix interference and enhance analyte recovery. usp.orguow.edu.au

Application as an Internal Standard in Complex Biological and Botanical Matrices

The application of this compound as an internal standard is particularly valuable in the analysis of complex biological and botanical matrices, where the presence of numerous endogenous compounds can interfere with accurate analyte quantification. Its use helps to ensure the reliability of results by accounting for matrix effects and variations in sample processing.

Standardization for Hordenine Quantification in Plant Extracts and Related Materials

Hordenine is a naturally occurring alkaloid found in various plants, notably barley (Hordeum species) and Sceletium tortuosum. researchgate.netwikipedia.org Accurate quantification of hordenine in plant extracts and related botanical materials is important for various purposes, including quality control of herbal products, phytochemical research, and forensic analysis.

Hordenine-d6 has been successfully employed as an internal standard for the quantification of hordenine in Sceletium tortuosum plant material using DART-HRMS. researchgate.netresearchgate.netresearchgate.net In this application, the deuterated internal standard was added to the plant matrix samples before analysis. The ratio of the hordenine signal to the Hordenine-d6 signal was then used to determine the hordenine concentration. This approach standardized the measurements, compensating for variations in the plant matrix composition and the efficiency of the DART ionization process. The validated method demonstrated the effectiveness of using Hordenine-d6 as an internal standard for the reliable quantification of hordenine in a complex plant matrix. researchgate.netresearchgate.net This principle can be extended to the analysis of hordenine in other plant species and botanical preparations.

Internal Standard Use in Studies of Alkaloid Presence in Diverse Biological Systems

Beyond botanical matrices, stable isotope-labeled internal standards are indispensable in the analysis of alkaloids and other compounds in diverse biological systems, including biological fluids (e.g., plasma, urine) and tissues. While specific studies detailing the use of this compound as an internal standard in biological matrices for hordenine analysis were not extensively found in the immediate search results, the general principles of using stable isotope-labeled internal standards in bioanalysis are highly relevant.

Investigative Applications of Hordenine D6 Hcl in Mechanistic and Metabolic Research Models

Elucidation of Metabolic Pathways and Fluxes using Stable Isotope Tracing

Stable isotope tracing is a powerful technique employed to investigate metabolic pathways and determine metabolic fluxes within biological systems. By introducing a compound labeled with stable isotopes, such as deuterium (B1214612) in Hordenine-d6 HCl, researchers can track the fate of the labeled atoms through various biochemical transformations. nih.gov The incorporation of the label into downstream metabolites is then analyzed using mass spectrometry, providing insights into the activity and interconnectedness of metabolic pathways. This compound can serve as a tracer to study the metabolic fate of hordenine (B123053), allowing for the identification and quantification of its metabolites and the pathways involved in its biotransformation.

In Vitro Metabolic Fate Studies in Cellular Systems

In vitro cellular systems, such as isolated cells or cell lines, provide controlled environments to study the metabolic fate of compounds. This compound can be introduced into these systems to investigate how cells metabolize hordenine. Stable isotope analytical metabolomics (SIRM) using this compound allows for the study of cellular metabolic networks and enzyme activities related to hordenine biotransformation. By analyzing the labeled metabolites produced by the cells over time using mass spectrometry, researchers can identify the specific metabolic reactions occurring and the enzymes involved. This approach can reveal primary metabolic pathways, such as phase I and phase II reactions, including oxidation, reduction, hydrolysis, glucuronidation, and sulfation.

In Vivo Metabolic Profiling in Animal Models

Animal models are crucial for understanding the systemic metabolism of compounds. Administering this compound to animal models allows for in vivo metabolic profiling. This involves collecting biological samples such as plasma, urine, feces, and tissue over time and analyzing them for the presence of the labeled parent compound and its labeled metabolites. Using mass spectrometry, the metabolic profile can be determined, showing which metabolites are formed in a living organism and their relative abundance. While studies specifically detailing the use of this compound as a tracer for in vivo metabolic profiling in animal models were not extensively found, the principle of using stable isotope-labeled compounds for this purpose is well-established in metabolic research. For instance, studies on hordenine in humans have identified sulfation and glucuronidation as significant metabolic pathways. Using a deuterated tracer in animal models could help confirm and further detail these and other metabolic routes in a controlled setting.

Isotope Tracing for Dynamic Metabolic Responses

Isotope tracing with compounds like this compound can also be used to study dynamic metabolic responses. By observing the rate at which the deuterium label is incorporated into various metabolites following administration, researchers can infer the flux through specific metabolic pathways under different physiological or experimental conditions. nih.gov This provides a dynamic view of metabolism, going beyond simple metabolite identification to quantify the activity of metabolic routes. This is particularly valuable for understanding how metabolism changes in response to stimuli, disease states, or co-administered substances. Although specific examples for this compound in this context were not prominent in the search results, the general application of stable isotope tracing for dynamic metabolic studies is a key area of research.

Pharmacokinetic Profiling in Preclinical Research Systems

Pharmacokinetics (PK) describes how a compound is absorbed, distributed, metabolized, and eliminated by an organism. Deuterated internal standards like this compound are widely used in preclinical PK studies for accurate quantification of the unlabeled drug and its metabolites in biological matrices. The stable isotope label allows for the clear differentiation of the administered compound and its in vivo transformations from endogenous substances or background noise during mass spectrometry analysis.

Investigation of Absorption, Distribution, and Elimination Kinetics in Animal Models

This compound, primarily as an internal standard, plays a critical role in quantifying hordenine and its metabolites in biological samples from animal models used in absorption, distribution, and elimination (ADE) studies. By spiking samples with a known amount of this compound, variations in sample preparation, matrix effects, and instrument variability during mass spectrometry analysis can be accounted for, leading to more accurate quantification of the unlabeled analyte. This accurate quantification is essential for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance, and volume of distribution in animal models. While the search results provided PK data for hordenine in humans, these parameters would be determined in preclinical animal models using methods that likely employ a deuterated standard for quantification.

ParameterValue (Human, after beer consumption)Citation
Tmax (free hordenine)0-60 min
t1/2 (free hordenine)52.7-66.4 min
EliminationSulfation, Glucuronidation, Urinary Excretion

Note: The data above is for unlabeled hordenine in humans, provided as an example of the type of PK parameters investigated in studies where this compound would likely be used as an analytical standard in preclinical animal models.

Assessment of Compound Stability and Biotransformation in Research Models

This compound can be used in research models to assess the stability of hordenine and study its biotransformation. In stability studies, the deuterated standard is added to samples to monitor the degradation of the unlabeled compound over time under various conditions. By measuring the ratio of the unlabeled compound to the stable-labeled internal standard, the rate of degradation can be accurately determined. In biotransformation studies, as mentioned in section 4.1, this compound can be used as a tracer or an internal standard to identify and quantify metabolites formed in vitro or in vivo, providing insights into the metabolic pathways and the enzymes responsible for the structural modification of hordenine. This helps in understanding how the compound is processed by biological systems, which is critical for drug development and safety assessment.

Studies on Biological Target Interactions and Cellular Signaling Pathways (Hordenine research utilizing deuterated this compound as an analytical tool or reference)

Research into the biological effects of hordenine often necessitates robust analytical methods for its detection and quantification. Deuterated analogs like this compound are widely employed in techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) as internal standards. The use of an internal standard with similar chemical properties to the analyte but distinct mass allows for improved accuracy and reliability in quantitative analysis by compensating for variations in sample preparation, matrix effects, and instrument performance.

Studies investigating hordenine's interactions with various biological targets and its influence on cellular signaling pathways rely on the accurate determination of hordenine concentrations in experimental systems. This compound facilitates this by providing a reliable reference for quantification.

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production Pathways

Hordenine has been shown to inhibit melanogenesis, a process linked to the suppression of cyclic adenosine monophosphate (cAMP) production. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Research exploring the mechanisms by which hordenine affects cAMP levels in cells, such as melanocytes, requires precise measurement of hordenine concentrations in cell culture media or cell lysates. The use of this compound as an internal standard in analytical methods allows researchers to accurately quantify the amount of hordenine present in these samples, thereby correlating hordenine exposure with observed changes in cAMP production. medchemexpress.comglpbio.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This enables a more reliable assessment of hordenine's modulatory effects on this signaling pathway.

Research on Adrenergic Receptor Agonism and Norepinephrine (B1679862) Release Mechanisms in Animal Models

Hordenine is known to have sympathomimetic properties and has been investigated for its potential interactions with adrenergic receptors and its effects on norepinephrine release. nih.gov Studies in animal models examining the impact of hordenine on the sympathetic nervous system, including its influence on heart rate and blood pressure, often involve measuring levels of hordenine and neurotransmitters like norepinephrine in tissues or biological fluids. nih.govnih.gov this compound serves as a crucial analytical tool in these studies for the accurate quantification of hordenine in complex biological matrices from animal models, such as plasma or tissue homogenates. researchgate.netresearchgate.netresearchgate.net This allows researchers to determine the pharmacokinetic profile of hordenine in these models and correlate systemic or tissue concentrations with observed physiological effects related to adrenergic receptor activation and norepinephrine release.

Monoamine Oxidase Isozyme Inhibition Studies in Enzymatic Assays

Hordenine has been reported to inhibit monoamine oxidase (MAO), particularly MAO-B. nih.govresearchgate.net MAO enzymes are involved in the metabolism of monoamine neurotransmitters. Research into the inhibitory potential of hordenine on MAO-A and MAO-B is typically conducted using in vitro enzymatic assays. sigmaaldrich.comevotec.com Accurate determination of hordenine concentrations in these assay systems is essential for calculating inhibition constants (IC50 or Ki values). This compound can be utilized as an internal standard in the analytical methods used to quantify hordenine in these enzymatic assays, ensuring accurate assessment of its inhibitory potency against different MAO isozymes. researchgate.netresearchgate.net

Dopamine (B1211576) D2 Receptor Interaction Studies in Cellular Assays

Hordenine has been identified as a functionally selective agonist of the dopamine D2 receptor (D2R). researchgate.netresearchgate.netresearchgate.netchemicalbook.comneurosciencenews.com Studies investigating the binding affinity and functional activity of hordenine at the D2 receptor are often performed using cellular assays. neurosciencenews.com These assays may involve measuring receptor binding or downstream signaling events. Precise quantification of hordenine concentrations in the assay media or cell lysates is critical for establishing dose-response relationships and determining the potency of hordenine's interaction with the D2 receptor. This compound serves as a valuable internal standard in the analytical techniques used to quantify hordenine in these cellular assay matrices, contributing to the accuracy of the obtained data on D2 receptor interactions. researchgate.netresearchgate.net

Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibition Research in Cellular and Biochemical Assays

Recent research suggests that hordenine may act as an inhibitor of pyruvate dehydrogenase kinase (PDK), particularly PDK3. nih.govalliedacademies.orgresearchgate.net PDKs play a role in regulating glucose metabolism. Studies exploring the inhibitory effects of hordenine on PDK activity are conducted using both biochemical assays with isolated enzymes and cellular assays. nih.govalliedacademies.orgresearchgate.net Accurate quantification of hordenine in these assay systems is necessary to determine its inhibitory potency and to understand its potential impact on cellular metabolism. This compound can be used as an internal standard in the analytical methods employed to measure hordenine concentrations in PDK inhibition studies, ensuring reliable data for assessing its role as a PDK inhibitor. researchgate.netresearchgate.net

Quorum Sensing Inhibition in Bacterial Systems

Hordenine has demonstrated potential as a quorum sensing inhibitor in certain bacterial species, such as Pseudomonas aeruginosa and Serratia marcescens. nih.govumassd.edunih.gov Quorum sensing is a bacterial communication system that regulates gene expression based on cell density, influencing processes like biofilm formation and virulence factor production. nih.govasm.orgfrontiersin.org Research investigating the ability of hordenine to disrupt quorum sensing involves exposing bacteria to hordenine and measuring its effects on signaling molecules or downstream phenotypes. Accurate quantification of hordenine concentrations in bacterial culture media is important for these studies. This compound can serve as an internal standard in the analytical techniques used to quantify hordenine in these bacterial systems, contributing to the understanding of its quorum sensing inhibitory activity. researchgate.netresearchgate.netresearchgate.net

Future Perspectives in Deuterated Hordenine Research

Emerging Analytical Techniques and Methodological Advancements for Hordenine-d6 HCl

The utility of this compound as an internal standard is intrinsically linked to the analytical techniques employed for its detection and quantification. Recent years have seen a move towards more rapid and sensitive methods that require minimal sample preparation.

One of the forefront techniques is Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) . This ambient ionization method allows for the direct analysis of samples in their native state, significantly reducing analysis time. researchgate.netresearchgate.netresearchgate.net In the context of this compound, DART-HRMS has been successfully utilized for the quantification of hordenine (B123053) in complex plant matrices. researchgate.netresearchgate.netresearchgate.net The deuterated standard is crucial for achieving accurate quantification by correcting for matrix effects and variations in ionization efficiency. researchgate.netresearchgate.netresearchgate.net Future advancements in DART-HRMS are likely to focus on improving sensitivity and expanding its application to a wider range of biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains a cornerstone for the bioanalysis of small molecules. semanticscholar.orgresearchgate.net The use of this compound as an internal standard in LC-MS/MS methods provides high precision and accuracy for determining the pharmacokinetic profile of hordenine in biological fluids like human plasma. semanticscholar.orgresearchgate.net Emerging trends in this area include the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with more sensitive mass spectrometers. researchgate.net These advancements lead to shorter run times, better resolution, and lower limits of quantification, enabling the study of hordenine at lower physiological concentrations.

Another area of development is the use of magnetic molecularly imprinted sorbents for sample pretreatment prior to LC-MS/MS analysis. semanticscholar.org This technique offers a selective and efficient way to extract hordenine from complex samples, with this compound being used to monitor the extraction efficiency and provide accurate quantification. semanticscholar.org

Analytical TechniqueApplication of this compoundKey Advantages
DART-HRMSInternal standard for quantification of hordenine in complex matrices. researchgate.netresearchgate.netresearchgate.netRapid analysis, minimal sample preparation. researchgate.netresearchgate.netresearchgate.net
LC-MS/MS & UHPLC-MS/MSInternal standard for pharmacokinetic studies of hordenine in biological fluids. researchgate.netsemanticscholar.orgresearchgate.netHigh sensitivity, precision, and accuracy. researchgate.netsemanticscholar.orgresearchgate.net
Magnetic Molecularly Imprinted SorbentsInternal standard to monitor selective extraction of hordenine. semanticscholar.orgHigh selectivity and extraction efficiency. semanticscholar.org

Exploration of Novel Applications in Biological Systems Research with Stable Isotope Tracers

The primary role of this compound has been as an internal standard for the quantification of its non-deuterated counterpart. However, the future holds significant promise for its application as a stable isotope tracer to explore the intricate workings of biological systems. Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vivo and in vitro without the need for radioactive isotopes. scispace.commusechem.comsymeres.commedchemexpress.com

One of the key areas for novel applications is in metabolic pathway analysis . By administering this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry. musechem.comsymeres.commedchemexpress.com This allows for the identification of metabolites and the elucidation of the metabolic pathways involved in hordenine's biotransformation. symeres.commedchemexpress.com Understanding these pathways is crucial for assessing the compound's biological activity and potential interactions.

Furthermore, this compound can be used to investigate protein and receptor binding interactions . As hordenine is known to interact with certain receptors, deuterated hordenine can be used in competitive binding assays to determine binding affinities and kinetics. medchemexpress.com This information is invaluable for understanding its mechanism of action at a molecular level.

The use of stable isotope-labeled compounds like this compound is also expanding in the field of pharmacometabolomics . medchemexpress.com This involves studying how an individual's metabolic profile influences their response to a compound. By using this compound as a tracer, researchers can gain insights into inter-individual variations in hordenine metabolism and its effects.

Development of Advanced Isotope Tracers and Probes for Complex Research Questions

The development of more sophisticated isotopic tracers and probes represents a significant leap forward in addressing complex biological questions. While this compound is a valuable tool, the future may see the development of hordenine molecules with more complex isotopic labeling patterns.

For instance, incorporating stable isotopes at specific positions within the hordenine molecule can help to pinpoint the exact sites of metabolic modification. This is particularly relevant for studying the kinetic isotope effect, where the difference in mass between hydrogen and deuterium (B1214612) can alter the rate of bond cleavage by metabolic enzymes. musechem.comsymeres.com This can lead to a better understanding of enzyme mechanisms and the factors that influence a compound's metabolic stability.

Moreover, the synthesis of hordenine labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), in addition to deuterium, could create multiply-labeled tracers. symeres.comresearchgate.net These advanced probes would allow for more complex metabolic flux analysis and the simultaneous tracking of different parts of the molecule.

The development of such advanced tracers would be instrumental in:

Elucidating complex metabolic networks: Tracing the flow of atoms from hordenine through various interconnected metabolic pathways.

Investigating drug-drug interactions: Understanding how co-administered drugs affect the metabolism of hordenine.

Developing targeted therapeutic strategies: Designing new compounds with modified metabolic profiles based on a detailed understanding of hordenine's biological fate.

Q & A

Basic Research Questions

Q. How can isotopic purity be ensured during the synthesis of Hordenine-d6 HCl, and what analytical methods validate deuterium incorporation?

  • Methodological Answer : Isotopic purity is critical for deuterated compounds. Synthesis should involve deuterated solvents (e.g., D₂O) and reagents to minimize proton contamination. Post-synthesis, use high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+D]⁺) and ²H-NMR to assess deuterium distribution. For reproducibility, document reaction conditions (temperature, pH, reaction time) and include replicate analyses to quantify isotopic enrichment (e.g., ≥98% deuterium incorporation) .

Q. What are the optimal chromatographic conditions for separating this compound from its non-deuterated analog in biological matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile. Adjust gradient elution to resolve isotopic variants (retention time shifts due to deuterium effects). Validate separation via tandem MS/MS with selective ion monitoring (SIM) for m/z differences (e.g., +6 Da for this compound). Include system suitability tests with spiked matrix samples to confirm resolution .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement strict quality control protocols:

  • Characterize each batch using FT-IR (to confirm functional groups) and elemental analysis (to verify stoichiometry).
  • Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation profiles.
  • Publish detailed synthetic procedures in the main manuscript (for ≤5 batches) and provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. What experimental designs are appropriate for evaluating the pharmacokinetic (PK) differences between Hordenine and this compound?

  • Methodological Answer : Use a crossover study in animal models (e.g., rodents) with intravenous and oral administration. Collect plasma samples at timed intervals and quantify both compounds via LC-MS/MS . Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to calculate AUC, Cₘₐₓ, and half-life. Address deuterium isotope effects (e.g., metabolic slowing) by comparing metabolite profiles using high-resolution metabolomics .

Q. How can researchers resolve contradictions in receptor binding affinity data between Hordenine and its deuterated form?

  • Methodological Answer : Conduct radioligand displacement assays (e.g., using ³H-labeled ligands) with purified receptors (e.g., TAAR1). Include positive/negative controls (e.g., unlabeled Hordenine) and triplicate measurements to minimize variability. Use Schild regression analysis to calculate Ki values. If discrepancies persist, evaluate deuterium’s impact on molecular conformation via molecular dynamics simulations .

Q. What statistical approaches are suitable for analyzing dose-response curves in this compound toxicity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) to estimate EC₅₀ and Hill coefficients. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For non-linear trends, use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes in supplementary tables .

Q. How can autoradiography studies using tritiated this compound analogs avoid non-specific binding artifacts?

  • Methodological Answer : Include blocking controls (e.g., excess unlabeled Hordenine) to confirm binding specificity. Optimize tissue section thickness (e.g., 20 µm) and exposure time for phosphor imaging. Validate results with immunohistochemistry for target receptors. Publish raw autoradiograms and quantification workflows in supplementary materials .

Methodological Considerations

Q. How should researchers document conflicting data on this compound’s stability in acidic environments?

  • Methodological Answer : Replicate stability tests (e.g., pH 1–7 buffers at 37°C) using UHPLC-PDA to monitor degradation products (e.g., tyramine derivatives). Perform kinetic modeling (zero/first-order) to calculate degradation rates. If contradictions arise, discuss potential confounders (e.g., light exposure, oxygen levels) and propose validation experiments in the discussion section .

Q. What criteria should guide the selection of this compound as an internal standard in multi-matrix assays?

  • Methodological Answer : Ensure the internal standard co-elutes with the analyte and matches its ionization efficiency. Validate using matrix-matched calibration curves (plasma, urine, tissue homogenates). Test for ion suppression/enhancement via post-column infusion experiments . Publish validation parameters (e.g., recovery %, LOD/LOQ) in tabular format .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.